molecular formula C21H22N4O2 B5502678 4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone

4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5502678
M. Wt: 362.4 g/mol
InChI Key: LZEZMBIKYWLBIG-UHFFFAOYSA-N
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Description

The benzimidazole class and its derivatives, including piperazine-linked structures, are of significant interest due to their diverse pharmacological activities and potential applications in medicinal chemistry. Although specific studies on the exact compound mentioned are not found, related research can offer a foundational understanding of its likely characteristics and synthetic pathways.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, including the formation of the benzimidazole core, introduction of piperazine units, and subsequent modifications to incorporate various functional groups. For example, the synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines showcases the complex synthetic strategies employed for such molecules, highlighting the adaptability of these frameworks for introducing diverse substituents (Mamedov et al., 2022).

Scientific Research Applications

Synthesis and Characterization

One-Pot Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a simple and efficient method. This synthesis showcases the versatility in creating compounds with potential for varied scientific applications (Bhat et al., 2018).

Benzimidazole Derivatives Synthesis : A series of 5-substituted derivatives of benzimidazole was synthesized, highlighting the chemical diversity achievable with the core benzimidazole structure, which is closely related to the compound (Vasić et al., 2014).

Biological Activities

Antiproliferative Activity : Novel 2-arylideneaminobenzimidazole derivatives showed significant antiproliferative activity against human leukemia and breast cancer cells, indicating potential therapeutic applications (Nowicka et al., 2015).

Antibacterial and Biofilm Inhibition : Bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety exhibited potent antibacterial and biofilm inhibition activities against various bacterial strains, underscoring their potential in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

DNA Minor Groove Binding : The compound Hoechst 33258 and its analogues, which share structural similarities with benzimidazole derivatives, bind strongly to the minor groove of double-stranded DNA, indicating utility in molecular biology research, including chromosome and nuclear staining (Issar & Kakkar, 2013).

properties

IUPAC Name

4-[3-(benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-16-6-8-17(9-7-16)25-13-12-23(14-21(25)27)20(26)10-11-24-15-22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEZMBIKYWLBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone

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